(Thr17)-c-Jun (11-23) Trifluoroacetate

Description

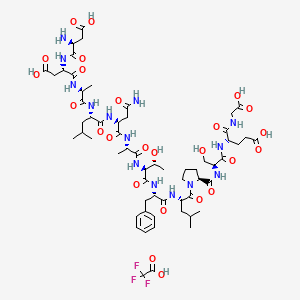

(Thr17)-c-Jun (11-23) Trifluoroacetate is a synthetic peptide derivative of the c-Jun N-terminal kinase (JNK) signaling pathway, specifically targeting residues 11–23 of the c-Jun protein with a phosphorylatable threonine residue at position 17 (Thr17). This peptide is modified as a trifluoroacetate (TFA) salt to enhance solubility and stability in aqueous solutions. Its molecular formula is C₅₈H₈₈F₃N₁₄O₂₃ (molecular weight: 1,463.4 g/mol), and it is characterized by a purity of ≥95% . The peptide sequence is Asp-Asp-Ala-Leu-Asn-Ala-Thr-Phe-Leu-Pro-Ser-Glu-Gly-OH, with Thr17 serving as a critical phosphorylation site implicated in cellular stress responses and apoptosis regulation .

The trifluoroacetate counterion is chosen for its ability to stabilize the peptide during synthesis and purification, as well as its compatibility with analytical techniques like reversed-phase HPLC and mass spectrometry. However, residual TFA may influence biological assays due to its mild acidity (pKa ~0.5) .

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H88N14O23.C2HF3O2/c1-26(2)18-34(65-47(84)28(5)62-52(89)37(23-44(80)81)66-49(86)32(59)21-43(78)79)53(90)67-36(22-41(60)75)51(88)63-29(6)48(85)71-46(30(7)74)57(94)68-35(20-31-12-9-8-10-13-31)54(91)69-38(19-27(3)4)58(95)72-17-11-14-40(72)56(93)70-39(25-73)55(92)64-33(15-16-42(76)77)50(87)61-24-45(82)83;3-2(4,5)1(6)7/h8-10,12-13,26-30,32-40,46,73-74H,11,14-25,59H2,1-7H3,(H2,60,75)(H,61,87)(H,62,89)(H,63,88)(H,64,92)(H,65,84)(H,66,86)(H,67,90)(H,68,94)(H,69,91)(H,70,93)(H,71,85)(H,76,77)(H,78,79)(H,80,81)(H,82,83);(H,6,7)/t28-,29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,46-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGWQHQCKTXMTJ-GNYVPCMUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H89F3N14O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thr17)-c-Jun (11-23) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.

Industrial Production Methods

In an industrial setting, the production of (Thr17)-c-Jun (11-23) Trifluoroacetate follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.

Chemical Reactions Analysis

Types of Reactions

(Thr17)-c-Jun (11-23) Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

(Thr17)-c-Jun (11-23) Trifluoroacetate is widely used in scientific research due to its involvement in various cellular processes. Some of its applications include:

Chemistry: Studying peptide synthesis and modifications.

Biology: Investigating signal transduction pathways and gene expression.

Medicine: Exploring potential therapeutic targets and drug development.

Industry: Developing peptide-based products and technologies.

Mechanism of Action

The mechanism of action of (Thr17)-c-Jun (11-23) Trifluoroacetate involves its interaction with specific molecular targets within cells. The peptide can bind to and modulate the activity of proteins involved in signal transduction pathways, such as the c-Jun N-terminal kinase (JNK) pathway. This interaction can influence gene expression and cellular responses to various stimuli.

Comparison with Similar Compounds

Yanhusamide B Trifluoroacetate

A benzylisoquinoline-pyrrole hybrid, Yanhusamide B trifluoroacetate (C₃₄H₃₀F₃N₃O₄; MW: 643.6 g/mol), shares the TFA counterion but differs fundamentally in structure and function. The TFA moiety in both compounds aids solubility, but Yanhusamide B’s lipophilic core results in higher membrane permeability compared to the polar peptide backbone of (Thr17)-c-Jun .

Tributyltin Trifluoroacetate (TBT-OCOCF₃)

This organotin compound (C₁₃H₂₄F₃O₂Sn; MW: 427.1 g/mol) is structurally distinct but shares the TFA group. Unlike (Thr17)-c-Jun, TBT-OCOCF₃ exhibits cytotoxic activity via mitochondrial disruption and ROS generation in cancer cells. Its hydrophobicity enables rapid cellular uptake, whereas (Thr17)-c-Jun requires active transport or endocytosis due to its larger size and polarity .

Physicochemical Properties

| Property | (Thr17)-c-Jun Trifluoroacetate | Yanhusamide B Trifluoroacetate | Tributyltin Trifluoroacetate |

|---|---|---|---|

| Molecular Weight | 1,463.4 g/mol | 643.6 g/mol | 427.1 g/mol |

| Solubility in H₂O | High (≥10 mg/mL) | Moderate (1–5 mg/mL) | Low (<1 mg/mL) |

| LogP (Predicted) | -3.2 | 2.8 | 4.5 |

| Dipole Moment (Debye) | 18.7 | 6.3 | 2.9 |

| Stability in Solution | Stable at -20°C (lyophilized) | Degrades at pH >8.0 | Light-sensitive |

Key Observations :

Mechanistic Differences

- (Thr17)-c-Jun : Acts as a competitive inhibitor of JNK-mediated phosphorylation, modulating transcription factors like AP-1. Its activity is concentration-dependent (IC₅₀ ≈ 50 µM in vitro) and requires intact Thr17 for binding .

- TBT-OCOCF₃ : Induces apoptosis in tumorigenic cells at lower concentrations (IC₅₀ ≈ 5 µM) via mitochondrial membrane depolarization, independent of kinase pathways .

Salt Form Efficacy

Comparative studies on LF-3-88 (a nicotinic acetylcholine receptor partial agonist) revealed that trifluoroacetate salts exhibit superior bioavailability compared to hydrochlorides or tartrates. For example, LF-3-88 trifluoroacetate showed 30% higher plasma exposure in preclinical models than its hydrochloride counterpart, likely due to enhanced solubility .

Chemical Reactivity

Hydrolysis Kinetics

Trifluoroacetate esters (e.g., methyl trifluoroacetate) hydrolyze 10–100× faster than their acetate analogues in aqueous acetone, driven by the electron-withdrawing effect of the CF₃ group. However, (Thr17)-c-Jun Trifluoroacetate is stable under physiological conditions (pH 7.4, 37°C) due to the ionic nature of the TFA-peptide bond .

NMR Spectral Shifts

In CDCl₃, the trifluoroacetate counterion induces downfield shifts (Δδ = +1.2 ppm) for carbons near the amine group, whereas hydrochlorides cause upfield shifts (Δδ = -0.8 ppm). This property is critical for structural validation of (Thr17)-c-Jun during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.